

physical and chemical properties of 1,4-Thioxane-1,1-dioxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Thioxane-1,1-dioxide

Cat. No.: B086658

[Get Quote](#)

An In-depth Technical Guide to 1,4-Thioxane-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

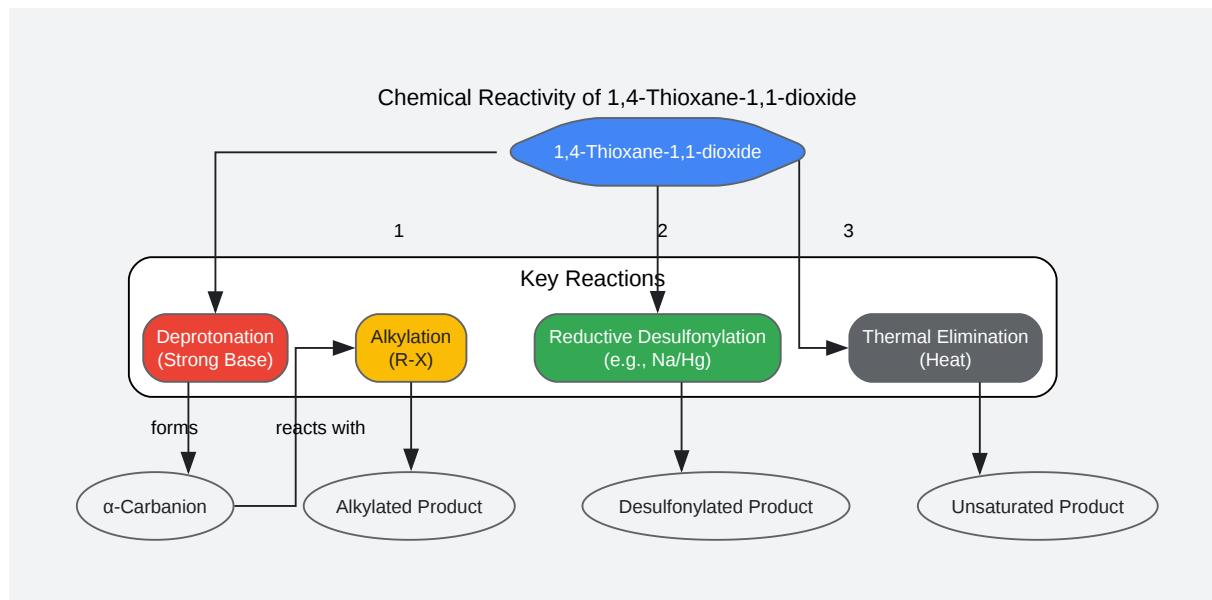
1,4-Thioxane-1,1-dioxide, a heterocyclic compound, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique structural features, combining a sulfone group with an ether linkage within a six-membered ring, impart specific chemical properties that make it a valuable intermediate. The sulfone group, being a strong electron-withdrawing moiety, activates adjacent positions for nucleophilic attack and can participate in various elimination and rearrangement reactions. This guide provides a comprehensive overview of the physical and chemical properties of **1,4-Thioxane-1,1-dioxide**, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

The physical properties of **1,4-Thioxane-1,1-dioxide** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₈ O ₃ S	[1][2][3]
Molecular Weight	136.17 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder	[3][4]
Melting Point	129-135 °C	[3][4][5]
Boiling Point	130-140 °C at 1 Torr	[5]
Density	~1.283 g/cm ³ (estimate)	[5]
Solubility	Soluble in water.	[6]
Flash Point	159.2 °C	[5]
Refractive Index	~1.4640 (estimate)	[5]

Chemical Properties and Reactivity


1,4-Thioxane-1,1-dioxide exhibits reactivity characteristic of cyclic sulfones. The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule.

Key aspects of its reactivity include:

- Acidity of α -Protons: The protons on the carbons adjacent to the sulfonyl group (positions 2 and 6) are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at these positions.
- Nucleophilic Substitution: The carbon atoms adjacent to the sulfonyl group are susceptible to nucleophilic attack, although this is less common than deprotonation.
- Thermal Elimination: At high temperatures, cyclic sulfones can undergo elimination reactions to form unsaturated compounds.

- Reductive Desulfonylation: The sulfonyl group can be removed under reducing conditions, which can be a useful synthetic strategy.

The following diagram illustrates the key chemical transformations of **1,4-Thioxane-1,1-dioxide**.

[Click to download full resolution via product page](#)

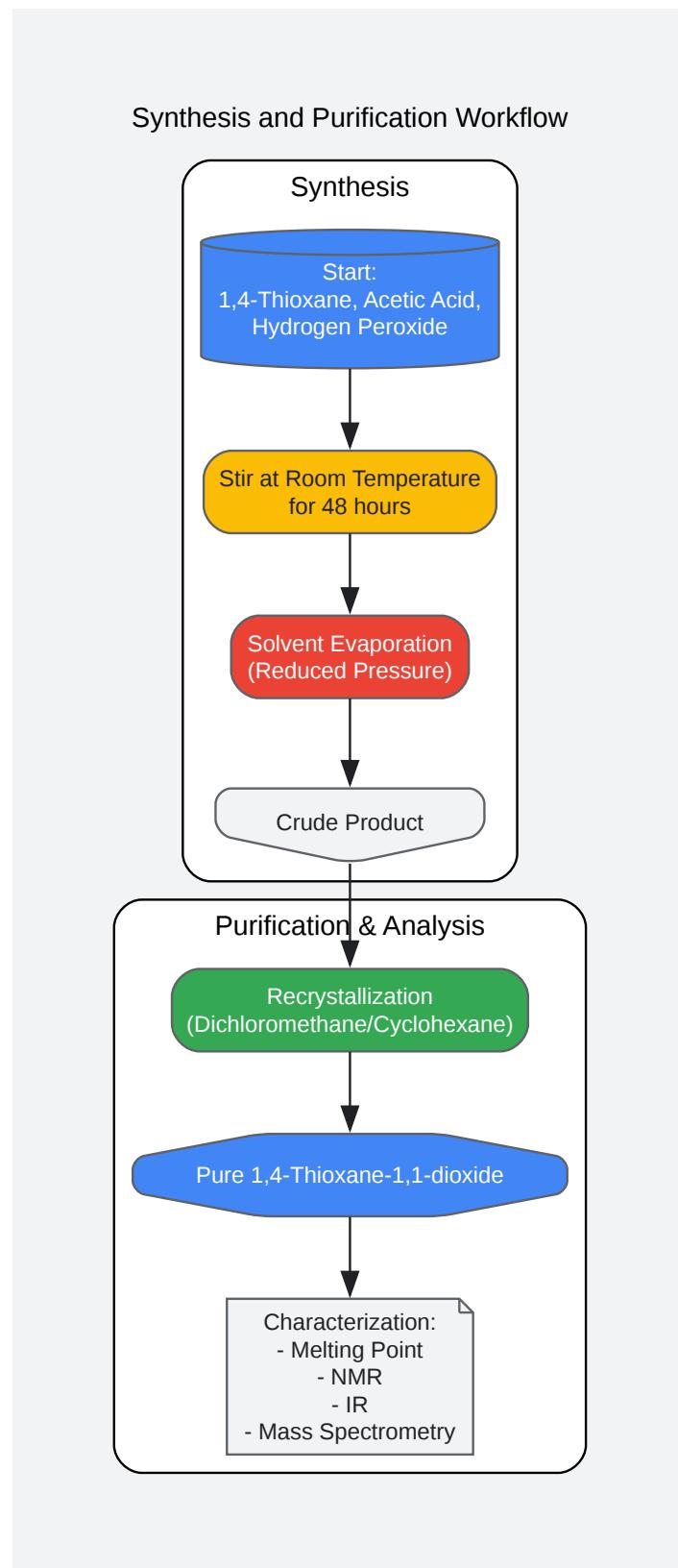
Logical relationship of key chemical reactions.

Experimental Protocols

Synthesis of 1,4-Thioxane-1,1-dioxide

The most common method for the synthesis of **1,4-Thioxane-1,1-dioxide** is the oxidation of 1,4-thioxane.[5][7]

Materials:


- 1,4-Thioxane (208 g)

- Glacial Acetic Acid (300 mL)
- 30% Hydrogen Peroxide (400 mL)
- Dichloromethane
- Cyclohexane

Procedure:

- In a suitable reaction vessel, combine 208 g of 1,4-thioxane with 300 mL of glacial acetic acid.
- To this solution, add 400 mL of 30% hydrogen peroxide.
- Stir the reaction mixture at room temperature for 48 hours.
- After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude product from a mixture of dichloromethane and cyclohexane to yield pure **1,4-Thioxane-1,1-dioxide** (approximately 204 g, 70% yield).[5][7]
- The purity of the product can be confirmed by measuring its melting point (expected: 129-135 °C).

The following diagram illustrates the workflow for the synthesis and purification of **1,4-Thioxane-1,1-dioxide**.

[Click to download full resolution via product page](#)

Workflow for synthesis and purification.

Spectroscopic Characterization

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum of **1,4-Thioxane-1,1-dioxide** in deuterated chloroform is expected to show two multiplets corresponding to the two sets of magnetically non-equivalent methylene protons.[8]
- ^{13}C NMR: The carbon NMR spectrum will show two distinct signals for the two different carbon environments in the molecule.

4.2.2 Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Thioxane-1,1-dioxide** will be dominated by strong absorption bands characteristic of the sulfone group. These typically appear in the regions of $1350\text{-}1300\text{ cm}^{-1}$ (asymmetric stretching) and $1160\text{-}1120\text{ cm}^{-1}$ (symmetric stretching). The C-O-C ether linkage will also show a characteristic stretching band around 1100 cm^{-1} . The spectrum can be obtained using a KBr pellet or as a nujol mull.

4.2.3 Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak (M^+) at m/z 136, corresponding to the molecular weight of the compound.[9] The fragmentation pattern will be consistent with the structure, showing losses of SO_2 , $\text{C}_2\text{H}_4\text{O}$, and other fragments. Electron ionization (EI) is a common method for analyzing this compound.

Safety and Handling

1,4-Thioxane-1,1-dioxide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Store the compound in a cool, dry place away from incompatible materials. When heated to decomposition, it may emit toxic fumes of sulfur oxides.[6]

Applications in Research and Development

1,4-Thioxane-1,1-dioxide serves as a valuable intermediate in the synthesis of more complex molecules. Its utility in drug discovery and development stems from the ability to introduce the sulfone moiety, which can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate. The cyclic nature of the molecule also provides a rigid scaffold for the construction of conformationally constrained analogs of bioactive compounds. It is also used in the production of dyes and polymers.[6]

Conclusion

1,4-Thioxane-1,1-dioxide is a readily accessible and synthetically versatile building block with a range of applications in chemical research and development. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a starting point for its synthesis and characterization, enabling researchers to leverage its unique reactivity in the design and synthesis of novel molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Thioxane-1,1-Dioxide - Yuanli Tech [yonlytech.com]
- 2. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4,4-Dioxo-1,4-oxathiane | 107-61-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1,4-Thioxane-1,1-dioxide synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,4-Thioxane-1,1-dioxide | 107-61-9 [chemicalbook.com]
- 8. 1,4-Thioxane-1,1-dioxide(107-61-9) 1H NMR spectrum [chemicalbook.com]
- 9. 1,4-Thioxane-1,1-dioxide(107-61-9) MS [m.chemicalbook.com]

- To cite this document: BenchChem. [physical and chemical properties of 1,4-Thioxane-1,1-dioxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086658#physical-and-chemical-properties-of-1-4-thioxane-1-1-dioxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com